1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperidine-4-carboxylic acid
Overview
Description
1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperidine-4-carboxylic acid (1-EPMPCA) is a novel synthetic molecule which has been gaining interest in the scientific world due to its potential applications in both the pharmaceutical and laboratory fields. This molecule is a carboxylic acid and contains both an ethyl group and a pyrazole ring. Its structure is similar to that of other molecules like piperidine and piperazine, both of which have been used in the synthesis of drugs. 1-EPMPCA has been found to exhibit a range of biochemical and physiological effects, as well as having potential applications in lab experiments.
Scientific Research Applications
Synthesis and Chemical Properties
Facile Synthesis of Pyrazolo[3,4-b]pyridine Derivatives : A study by Ghaedi et al. (2015) demonstrates an efficient synthesis method for novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This process is useful for preparing new N-fused heterocycle products with good yields (Ghaedi et al., 2015).
Microwave-Assisted Synthesis : Milosevic et al. (2015) explored microwave-assisted synthesis involving ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate and primary aliphatic amines. This method produced corresponding carboxamides in good yields, demonstrating an efficient synthesis pathway (Milosevic et al., 2015).
Improved Synthesis of 1H-Pyrazole-4-Carboxylic Acid : Dong (2011) improved the synthesis of 1H-pyrazole-4-carboxylic acid, a key intermediate in creating related compounds. This method increased the yield significantly, indicating potential for large-scale production (C. Dong, 2011).
Pharmaceutical Development
Aurora Kinase Inhibitor for Cancer Treatment : Research by ロバート ヘンリー,ジェームズ (2006) identified a compound structurally similar to 1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperidine-4-carboxylic acid as an inhibitor of Aurora A, suggesting its potential in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Antiviral and Anticancer Properties : Various derivatives of 1H-pyrazole-4-carboxylic acid, which are structurally related to the compound , have been synthesized and evaluated for their potential as anticancer and antiviral agents. These studies reveal the compound's relevance in developing new therapeutic agents (Bernardino et al., 2007); (Rehman et al., 2018).
properties
IUPAC Name |
1-[1-(1H-pyrazol-4-yl)propyl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-2-11(10-7-13-14-8-10)15-5-3-9(4-6-15)12(16)17/h7-9,11H,2-6H2,1H3,(H,13,14)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBFLGLDCCUNEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CNN=C1)N2CCC(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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